1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one
Overview
Description
1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one is a chemical compound with a unique structure that includes a morpholine ring attached to a pyrrole ring via a carbonyl group.
Preparation Methods
The synthesis of 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one typically involves the reaction of a pyrrole derivative with a morpholine derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base or an acid, to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one can be compared with other similar compounds, such as:
1-[5-(morpholinocarbonyl)-1H-pyrrol-2-yl]-1-propanone: This compound has a similar structure but with a different position of the carbonyl group on the pyrrole ring.
1-[5-(morpholinocarbonyl)-1H-pyrrol-4-yl]-1-propanone: Another similar compound with the carbonyl group attached at a different position on the pyrrole ring. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-11(15)9-7-10(13-8-9)12(16)14-3-5-17-6-4-14/h7-8,13H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COERLGBXJVKIGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328403 | |
Record name | 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085789 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303995-86-0 | |
Record name | 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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